1',3',5'-Triphenyl-1'H-1,4'-bipyrazole

Übersicht

Beschreibung

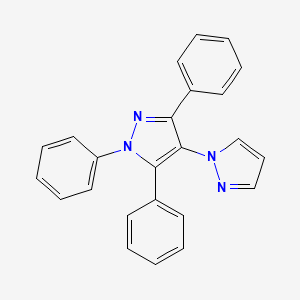

“1’,3’,5’-Triphenyl-1’H-1,4’-bipyrazole” is a chemical compound with the molecular formula C24H18N4 . It is a non-proprietary ligand for palladium-catalyzed amination of aryl halides, including aryl chlorides .

Synthesis Analysis

The synthesis of “1’,3’,5’-Triphenyl-1’H-1,4’-bipyrazole” involves the use of palladium-catalyzed amination of aryl halides . It works best when the palladium source is Pd2 (dba)3 .Molecular Structure Analysis

The molecular weight of “1’,3’,5’-Triphenyl-1’H-1,4’-bipyrazole” is 362.4 g/mol . The InChI string representation of its structure isInChI=1S/C24H18N4/c1-4-11-19 (12-5-1)22-24 (27-18-10-17-25-27)23 (20-13-6-2-7-14-20)28 (26-22)21-15-8-3-9-16-21/h1-18H . Chemical Reactions Analysis

“1’,3’,5’-Triphenyl-1’H-1,4’-bipyrazole” acts as an effective ligand that catalyzes C-O coupling reactions of aryl and heteroaryl bromides/chlorides with primary aliphatic alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of “1’,3’,5’-Triphenyl-1’H-1,4’-bipyrazole” include a molecular weight of 362.4 g/mol , a topological polar surface area of 35.6 Ų , and a complexity of 479 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen

Catalysis in Hydroxylation Reactions

1',3',5'-Triphenyl-1'H-1,4'-bipyrazole, when combined with tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3), demonstrates efficacy as a catalyst in the hydroxylation of aryl halides. This combination offers a broad substrate scope and operates effectively under mild conditions, including the synthesis of benzofurans and related heteroatomic derivatives. Remarkably, this catalyst system is robust enough to function at room temperature and even in unpurified solvents under air exposure, without significant loss of reactivity (Lavery et al., 2013).

Corrosion Inhibition

Bipyrazole compounds, including derivatives of this compound, have been studied for their inhibitory effects on metal corrosion. In acidic media, these compounds effectively inhibit the corrosion of pure iron. Electrochemical and gravimetric methods have confirmed their efficiency, with some derivatives reaching up to 93% inhibition at specific concentrations. These inhibitors act via adsorption on the metal surface following the Langmuir adsorption isotherm model (Chetouani et al., 2005).

DNA Interaction and Biological Activity

Bipyrazole-based palladium(II) complexes, including derivatives of this compound, exhibit notable interaction with DNA, acting as intercalators. These complexes have been assessed for their DNA binding strength and the spontaneity of interaction through thermodynamic parameters. Additionally, they demonstrate plasmid cleavage efficacy and antimicrobial activity against various pathogens. Their cytotoxic activities have been evaluated both in vivo and in vitro, indicating potential biomedical applications (Thakor et al., 2019).

Synthesis and Crystal Structure Analysis

Novel bipyrazole derivative ligands, including those based on this compound structure, have been synthesized and characterized. These ligands have been studied for their crystal structures, UV-vis absorption, and fluorescence spectral properties. Significant findings include their selective and sensitive response towards specific metal ions like Fe(3+) in UV-vis absorption spectroscopic methods (Du et al., 2015).

Photocyclisation and Photoisomerisation Studies

This compound derivatives have been investigated for their photocyclisation and photoisomerisation properties. Irradiation of these compounds in the presence of iodine or benzophenone leads to the formation of distinct products, highlighting the potential for photochemical applications in organic synthesis (Grimshaw & Mannus, 1977).

Inhibition of Steel Corrosion

Quantum chemical studies on bipyrazoles, including this compound derivatives, have correlated their structure to the inhibition efficiency against steel corrosion in acidic environments. These studies focus on molecular orbital energies and other quantum parameters to understand their protective properties (Laarej et al., 2010).

Wirkmechanismus

Target of Action

The primary target of 1’,3’,5’-Triphenyl-1’H-1,4’-Bipyrazole, also known as 1,4’-BI-1H-PYRAZOLE, 1’,3’,5’-TRIPHENYL-, is palladium . This compound acts as a ligand in palladium-catalyzed amination reactions .

Mode of Action

1’,3’,5’-Triphenyl-1’H-1,4’-Bipyrazole interacts with its target by catalyzing C-O coupling reactions of aryl and heteroaryl bromides/chlorides with primary aliphatic alcohols . It works best when the palladium source is Pd2 (dba)3 .

Biochemical Pathways

The compound affects the biochemical pathway of C-O coupling reactions . This reaction is crucial in the synthesis of various organic compounds. The downstream effects include the formation of new C-O bonds, which can lead to the creation of a wide range of organic compounds.

Result of Action

The molecular effect of 1’,3’,5’-Triphenyl-1’H-1,4’-Bipyrazole’s action is the formation of new C-O bonds . This can lead to the synthesis of various organic compounds. On a cellular level, the effects would depend on the specific compounds that are synthesized as a result of these reactions.

Safety and Hazards

Zukünftige Richtungen

The future directions of “1’,3’,5’-Triphenyl-1’H-1,4’-bipyrazole” could involve further exploration of its use as a ligand for palladium-catalyzed amination of aryl halides . Its potential in the synthesis of fluorinated anilines by coupling fluoroalkylamines with aryl bromides and chlorides could also be investigated .

Eigenschaften

IUPAC Name |

1,3,5-triphenyl-4-pyrazol-1-ylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4/c1-4-11-19(12-5-1)22-24(27-18-10-17-25-27)23(20-13-6-2-7-14-20)28(26-22)21-15-8-3-9-16-21/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEDFNCNIQNZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60723208 | |

| Record name | 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

894085-99-5 | |

| Record name | 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetamidophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3296884.png)

![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3296895.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3296904.png)

![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3296916.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3296924.png)

![N-[3-(acetylamino)phenyl]-2-{[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B3296926.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B3296928.png)

![2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3296944.png)

![3'-(4-Bromophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B3296982.png)

![N-(3,4-dimethoxyphenyl)-2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}acetamide](/img/structure/B3296983.png)

![2-[3'-(3,4-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3296991.png)